molecular formula C4H8N2O3 B1290511 N-carbamoyl-2-hydroxypropanamide CAS No. 89166-57-4

N-carbamoyl-2-hydroxypropanamide

Cat. No.: B1290511
CAS No.: 89166-57-4
M. Wt: 132.12 g/mol
InChI Key: FVJIHRLRPLVRAZ-UHFFFAOYSA-N
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Description

N-carbamoyl-2-hydroxypropanamide, with the molecular formula C6H12N2O3, is a chemical compound of interest in biochemical and enzymatic conversion research . Compounds featuring the N-carbamoyl moiety are prevalent in biocatalysis, particularly in the multi-enzyme synthesis of optically active D-amino acids, which serve as critical intermediates for antibiotics and peptide hormones . For instance, N-carbamoyl-D-amino acids are key intermediates hydrolyzed by enzymes like N-carbamoyl-D-amino acid amidohydrolase (DCase) in the industrial production of compounds such as D-p-hydroxyphenylglycine (D-HPG), a building block for amoxicillin and cephalosporins . The structural features of this compound make it a candidate for studying enzyme activity and stability, areas where rational enzyme design using deep learning approaches has shown significant progress in improving catalytic efficiency and thermal stability . Furthermore, N-carbamoyl-protected amines are valuable substrates in asymmetric synthesis, such as Brønsted acid-catalyzed Pictet–Spengler reactions, for the construction of saturated N-heterocycles found in natural product frameworks . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamoyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2(7)3(8)6-4(5)9/h2,7H,1H3,(H3,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJIHRLRPLVRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634373
Record name N-Carbamoyl-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89166-57-4
Record name N-Carbamoyl-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N Carbamoyl 2 Hydroxypropanamide

Chemical Synthesis Approaches

The chemical synthesis of N-carbamoyl-2-hydroxypropanamide can be broadly categorized into conventional methods for amide formation, stereoselective strategies to obtain specific enantiomers, and advanced techniques that utilize highly reactive intermediates.

Conventional Reaction Pathways for N-carbamoyl Amide Formation

Traditional methods for the synthesis of this compound, also known as lactamide (B1674226), often involve the amidation of lactic acid derivatives. One common approach is the reaction of ethyl lactate with ammonia (B1221849). orgsyn.org This process typically involves treating the lactate ester with ammonia, which acts as the nitrogen source for the amide group. The reaction can be carried out with liquid ammonia in a pressure vessel to achieve good yields of the desired product. orgsyn.org Other lactic acid derivatives such as methyl lactate, lactic anhydride, and lactide can also serve as starting materials for amidation with ammonia. orgsyn.org

Another significant conventional pathway is the catalytic hydration of lactonitrile. google.com This method provides a direct route to the amide from the corresponding nitrile. The reaction is typically facilitated by a catalyst, such as manganese oxide, to promote the addition of water across the nitrile triple bond. google.com A key advantage of this process is the ability to maintain high catalyst activity over extended periods, leading to high yields of lactamide. google.com Furthermore, the reaction of lactide, the cyclic dimer of lactic acid, with amines presents another viable synthetic route. orgsyn.org

Starting MaterialReagentKey Features
Ethyl LactateAmmoniaReaction often conducted under pressure. orgsyn.org
LactonitrileWater (catalyst)Catalytic hydration, for example with a manganese oxide catalyst. google.com
LactideAmineRing-opening reaction to form the amide. orgsyn.org

Stereoselective Synthesis of this compound Enantiomers

The presence of a chiral center at the 2-position of this compound means that it can exist as two enantiomers: (R)- and (S)-lactamide. The synthesis of enantiomerically pure forms is of significant interest for applications where specific stereochemistry is crucial. chemimpex.com

One of the most direct strategies for obtaining enantiomerically pure lactamides is to start from an enantiomerically pure lactic acid precursor. Both (R)- and (S)-lactic acid are readily available from the chiral pool, often produced via microbial fermentation. youtube.com The conversion of these chiral precursors to the corresponding amides can then proceed through the conventional methods described previously, largely retaining the stereochemical integrity of the chiral center.

Alternative approaches focus on the enantioselective synthesis of α-hydroxy amides in general, which can be applied to this compound. One such method involves the enantioselective reduction of α-keto amides using a chiral catalyst. For instance, α-keto amides can be reduced to optically active α-hydroxy amides with high enantioselectivity using a chiral copper catalyst in the presence of a hydrosilane reducing agent. ias.ac.in

The use of chiral auxiliaries is another powerful strategy in asymmetric synthesis. wikipedia.orgslideshare.net A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. For the synthesis of chiral α-hydroxy amides, a chiral auxiliary can be attached to a glyoxylic acid derivative, followed by a diastereoselective nucleophilic addition to the ketone, and subsequent removal of the auxiliary.

Advanced Synthetic Techniques Utilizing Carbamoyl (B1232498) Intermediates

Modern synthetic chemistry offers advanced methodologies for the formation of amide bonds, some of which involve the use of highly reactive carbamoyl intermediates. These techniques can offer advantages in terms of reaction conditions and substrate scope.

One such advanced strategy involves the generation and use of carbamoyl radicals. nih.gov These reactive species can be formed photochemically from carbamoyl chlorides using a nucleophilic organic catalyst. nih.gov Once generated, the carbamoyl radical can participate in reactions such as Giese-type additions to electron-poor olefins, forming a new carbon-carbon bond and ultimately leading to an amide product. nih.gov This approach allows for the construction of complex amide-containing molecules under mild conditions. While direct application to this compound is not explicitly detailed, the principle of forming the carbamoyl moiety through radical chemistry presents a potential modern synthetic route.

Another sophisticated approach utilizes carbamoylating agents that act as isocyanate equivalents. For example, N-alkyl carbamoylimidazoles can be prepared and subsequently reacted with nucleophiles to form ureas, carbamates, and other related structures. researchgate.net The carbamoylation of alcohols can also be achieved using reagents like sodium cyanate in the presence of a strong acid, which generates the reactive carbamoylating species in situ. patsnap.comgoogle.com This method is particularly useful for molecules containing sensitive functional groups. The application of such a method to lactic acid or its derivatives could provide a direct pathway to this compound.

Flow chemistry is another modern technique that has been applied to the generation and reaction of carbamoyl anions. nih.gov By using a microreactor system, unstable carbamoyllithium compounds can be safely generated and reacted with electrophiles to produce a variety of amides, including α-ketoamides which can be precursors to α-hydroxy amides. ias.ac.innih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The synthesis of this compound and related compounds can be achieved through enzyme-mediated transformations and whole-cell biotransformation systems.

Enzyme-Mediated Transformations Involving Carbamoyl Moieties

Enzymes are highly specific catalysts that can be employed for the synthesis and modification of this compound. A key enzymatic approach for obtaining enantiomerically pure lactamide is the kinetic resolution of a racemic mixture of DL-lactamide. This can be achieved through the asymmetric hydrolysis of one of the enantiomers, leaving the other unreacted. For example, microorganisms from genera such as Alcaligenes, Pseudomonas, and Rhodococcus have been shown to be capable of the asymmetric hydrolysis of DL-lactamide to produce D-lactic acid and L-lactamide. google.com This process allows for the separation of the two enantiomers, providing access to optically pure L-lactamide.

Lipases are another class of enzymes that are widely used in organic synthesis for their ability to catalyze the formation of ester and amide bonds. researchgate.netmdpi.com Lipase-catalyzed amidation reactions can be performed between a carboxylic acid (or its ester) and an amine. researchgate.net The application of a lipase could facilitate the direct amidation of lactic acid or an ester thereof to produce this compound. These reactions are often carried out in non-aqueous media to favor the synthesis over hydrolysis. nih.govresearchgate.net

Furthermore, enzymes such as N-carbamoyl-D-amino acid amidohydrolase (DCase) are known to facilitate the hydrolysis of the N-carbamoyl group in N-carbamoyl-D-amino acids. nih.gov While this is a hydrolytic reaction, the understanding of such enzymes could be leveraged for the reverse reaction, the synthesis of N-carbamoyl amides, under appropriate conditions.

Enzyme TypeTransformationSubstrateProduct(s)
Amidase/HydrolaseAsymmetric HydrolysisDL-LactamideD-Lactic Acid + L-Lactamide google.com
LipaseAmidationLactic Acid/Ester + AmineThis compound
N-carbamoyl hydrolaseHydrolysis (potential for synthesis)N-carbamoyl amino acidAmino acid + CO2 + NH3 nih.gov

Whole-Cell Biotransformation Systems for Related Compounds

Whole-cell biotransformation utilizes entire microbial cells as catalysts, which can be advantageous as it avoids the need for enzyme purification and can provide any necessary cofactors. semanticscholar.orgmdpi.com Such systems have been effectively used in the production of compounds related to this compound.

As mentioned in the previous section, whole cells of microorganisms from various genera can be used for the asymmetric hydrolysis of DL-lactamide to yield D-lactic acid and L-lactamide. google.com The process involves cultivating the microorganism and then allowing the culture broth or the cells themselves (either free or immobilized) to act on the racemic lactamide. google.com

The microbial production of lactic acid, the precursor to this compound, is a well-established industrial process. nih.govmdpi.comyoutube.com Lactic acid bacteria, fungi, and genetically engineered microorganisms are used to ferment various carbohydrate sources into lactic acid. nih.govmdpi.com While this does not directly produce the amide, it provides a sustainable source of the key starting material for subsequent chemical or enzymatic amidation.

Whole-cell biocatalysis has also been employed for the enantioselective biosynthesis of related α-hydroxy acids. For example, recombinant Escherichia coli cells have been engineered to convert phenylpyruvic acid into L-phenyllactic acid with high enantiomeric excess. mdpi.com This demonstrates the potential of using engineered whole-cell systems to produce chiral building blocks for the synthesis of specific enantiomers of this compound.

Structural Elucidation and Advanced Spectroscopic Analysis of N Carbamoyl 2 Hydroxypropanamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of N-carbamoyl-2-hydroxypropanamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR and ¹³C NMR Investigations of Molecular Architecture

One-dimensional ¹H and ¹³C NMR are foundational techniques for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are predicted based on the analysis of its structural components: a lactamide (B1674226) core and an N-carbamoyl group. nih.govias.ac.inurv.cat

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, would be a quartet, split by the three methyl protons. The hydroxyl (-OH) and the two amide/carbamoyl (B1232498) (-NH and -NH₂) protons would appear as broader singlets, with their chemical shifts being sensitive to solvent and temperature.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. nih.gov The molecule contains four unique carbons: the methyl carbon, the methine carbon bearing the hydroxyl group, and two carbonyl carbons corresponding to the propanamide and carbamoyl groups. The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms like oxygen and nitrogen. researchgate.net The presence of the electron-withdrawing N-carbamoyl group is expected to shift the adjacent propanamide carbonyl carbon further downfield compared to a simple amide. ias.ac.inresearchgate.net

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~1.3 Doublet ~7.0
CH ~4.1 Quartet ~7.0
OH ~5.5 Broad Singlet -
CONH ~8.0 Broad Singlet -
CONH₂ ~6.5 Broad Singlet -

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃ ~20
C H ~68
Lactamide C =O ~175

Advanced Two-Dimensional NMR Techniques for Connectivity and Conformation

While 1D NMR provides information on individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling interactions. sdsu.edu For this compound, a cross-peak would be observed between the methyl (CH₃) protons and the methine (CH) proton, confirming their adjacency in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. science.govscience.gov It allows for the unambiguous assignment of each proton signal to its attached carbon. Key expected correlations are shown in the table below.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. youtube.comsdsu.edu It is crucial for piecing together the molecular skeleton. For instance, the methyl protons would show a correlation to the methine carbon (²J) and the lactamide carbonyl carbon (³J). The amide proton (NH) would show correlations to both carbonyl carbons, confirming the N-carbamoyl linkage.

Predicted 2D NMR Correlations for this compound

Technique Proton (¹H) Correlated Carbon (¹³C) Correlation Type
HSQC CH₃ C H₃ ¹J (Direct)
HSQC CH C H ¹J (Direct)
HMBC CH₃ C H ²J
HMBC CH₃ Lactamide C =O ³J
HMBC CH Lactamide C =O ²J
HMBC CH C H₃ ²J
HMBC CONH Lactamide C =O ²J

¹⁵N NMR for Nitrogen Atom Characterization in Amide and Carbamoyl Groups

¹⁵N NMR spectroscopy is a powerful, albeit less sensitive, technique for directly probing the chemical environment of nitrogen atoms. huji.ac.il Given that this compound possesses two distinct nitrogen environments—a lactamide nitrogen and a carbamoyl (urea-like) nitrogen—¹⁵N NMR can provide unique structural confirmation. nih.govresearchgate.net

The chemical shift of a ¹⁵N nucleus is highly dependent on its hybridization and electronic environment. science-and-fun.de

Lactamide Nitrogen (-NH-CO-): This nitrogen is part of an N-acylurea structure. Its chemical shift is expected to be in the typical range for secondary amides. researchgate.net

Carbamoyl Nitrogen (-NH₂): This nitrogen is part of a primary amide or urea-type functional group, and its resonance will appear in a different region of the spectrum. science-and-fun.de

Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments are often time-consuming or require isotopic enrichment. huji.ac.il Alternatively, indirect detection methods like ¹H-¹⁵N HMBC can be used to determine the chemical shifts of the nitrogen atoms more efficiently. rsc.org

Predicted ¹⁵N NMR Chemical Shifts for this compound (Referenced to liquid NH₃)

Nitrogen Assignment Functional Group Type Predicted Chemical Shift (δ, ppm)
Lactamide NH Secondary Amide / N-Acylurea ~110 - 160

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight with high precision and to deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. warwick.ac.uk This precision allows for the unambiguous determination of the elemental formula of a compound. The molecular formula for this compound is C₄H₈N₂O₃. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. webqc.orgsisweb.comlaboratorynotes.com This calculated mass can then be compared to the experimentally measured value to confirm the compound's identity.

Calculated Exact Mass for this compound (C₄H₈N₂O₃)

Ion Species Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ [C₄H₉N₂O₃]⁺ 133.0608
[M+Na]⁺ [C₄H₈N₂O₃Na]⁺ 155.0427

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion, e.g., [M+H]⁺) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. osu.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, confirming the connectivity of its atoms. matrixscience.comlibretexts.orgresearchgate.net

For this compound, fragmentation is expected to occur at the most labile bonds, primarily the amide linkages. nih.govrsc.org Common fragmentation pathways would include:

Cleavage of the N-CO bond: The bond between the lactamide nitrogen and the carbamoyl carbonyl is susceptible to cleavage, leading to the loss of isocyanic acid (HNCO) or the formation of a lactamide ion. nih.gov

Cleavage of the amide backbone: The C-C and C-N bonds within the propanamide structure can also break. researchgate.netlibretexts.org

Neutral Losses: The loss of small, stable neutral molecules like water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the carbamoyl group are also common fragmentation events. nih.gov

Predicted Major MS/MS Fragment Ions for this compound ([M+H]⁺ = 133.06)

m/z (Predicted) Proposed Fragment Formula Description of Loss
116.03 [C₄H₆N₂O₂]⁺ Loss of H₂O
115.05 [C₃H₅NO₃]⁺ Loss of NH₃
90.05 [C₃H₈NO₂]⁺ Loss of HNCO
72.04 [C₃H₆NO]⁺ Loss of HNCO and H₂O
44.02 [C₂H₄N]⁺ Cleavage of propanamide backbone

Infrared (IR) Spectroscopic Characterization of Functional Groups

The infrared (IR) spectrum of this compound is predicted to exhibit a complex but interpretable pattern of absorption bands, arising from the various functional groups present in its structure: a primary amide, a secondary alcohol, and a urea-like carbamoyl moiety. While a dedicated experimental spectrum for this specific compound is not widely published, a detailed analysis can be inferred from the well-documented spectra of its constituent parts, namely lactamide (2-hydroxypropanamide) and urea (B33335).

The high-frequency region of the spectrum is expected to be dominated by stretching vibrations of O-H and N-H bonds. A broad absorption band, characteristic of the hydroxyl group (O-H) involved in hydrogen bonding, is anticipated in the range of 3400-3200 cm⁻¹. Superimposed on this, or appearing as distinct peaks, would be the N-H stretching vibrations of the primary amide and the carbamoyl group. Primary amides and ureas typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. chemrxiv.orgacs.org The presence of extensive intermolecular hydrogen bonding, similar to that in propanamide and urea, would likely lead to a broadening of these N-H absorption bands. chemrxiv.orgacs.org

The carbonyl (C=O) stretching region, typically between 1750 and 1600 cm⁻¹, will be of particular diagnostic importance. This compound possesses two carbonyl groups: one in the primary amide and one in the carbamoyl (urea) functionality. The primary amide C=O stretch (Amide I band) is expected to appear around 1690-1650 cm⁻¹. chemrxiv.org The carbamoyl C=O stretching vibration is also anticipated in this region, with pure urea showing a strong absorption around 1677 cm⁻¹. researchgate.net These two carbonyl absorptions may overlap or appear as a broadened, complex band.

Further characteristic absorptions include the N-H bending vibrations. The primary amide group should give rise to a scissoring vibration (Amide II band) in the 1650-1590 cm⁻¹ range, which might be convolved with the C=O stretching bands. chemrxiv.org Urea also exhibits a strong NH₂ bending vibration in this region, at approximately 1632-1625 cm⁻¹. researchgate.netnih.gov

The C-N stretching vibrations are expected to appear in the 1470-1450 cm⁻¹ region. researchgate.net Additionally, the spectrum will contain bands corresponding to C-H stretching and bending from the methyl and methine groups, and C-O stretching from the secondary alcohol group, typically found in the 1100-1000 cm⁻¹ range. The region below 1500 cm⁻¹ is considered the fingerprint region, where a unique pattern of complex, overlapping vibrations allows for the definitive identification of the compound. chemrxiv.orgacs.org

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200O-H (Alcohol)Stretching (H-bonded)
3500-3300N-H (Amide, Carbamoyl)Asymmetric & Symmetric Stretching
1690-1650C=O (Amide)Stretching (Amide I)
~1677C=O (Carbamoyl)Stretching
1650-1590N-H (Amide, Carbamoyl)Bending
1470-1450C-NStretching
1100-1000C-O (Alcohol)Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Analysis

The electronic transitions of this compound, as studied by Ultraviolet-Visible (UV-Vis) spectroscopy, are expected to be dominated by the chromophores within the molecule, specifically the amide and carbamoyl functional groups. The isolated lactamide moiety, containing an amide group, does not show significant absorption in the near-UV range. researchgate.net Similarly, urea's primary absorption occurs in the far-UV region, typically below 220 nm, and it does not absorb above this wavelength. bibliotekanauki.pl Consequently, this compound is predicted to be largely transparent in the near-UV and visible regions of the spectrum, with its main electronic absorptions (likely n→π* and π→π* transitions of the carbonyl groups) occurring at wavelengths below 220 nm. Direct UV-Vis analysis for quantification can be challenging due to the low absorbance in the accessible UV range and potential interference from other substances. bibliotekanauki.plrsc.org

Given the chiral center at the C2 position of the propanamide backbone, this compound is an optically active molecule, making chiroptical techniques such as circular dichroism (CD) spectroscopy particularly valuable for its stereochemical analysis. While direct experimental CD data for this compound is not extensively documented, studies on the closely related molecule R-(+)-lactamide provide significant insight. The experimental electronic CD spectrum of R-(+)-lactamide in aqueous solution shows a distinct positive band with a maximum at 206.8 nm, which exhibits a noticeable vibrational structure. acs.org This band is attributed to the electronic excitations within the chiral lactamide structure.

Table 2: Experimental and Predicted Chiroptical Data

CompoundTechniqueObserved/Predicted FeatureWavelength (nm)
R-(+)-LactamideElectronic Circular Dichroism (CD)Positive band maximum206.8 acs.org
This compoundElectronic Circular Dichroism (CD)Predicted absorption region< 220

Computational Chemistry and Molecular Modeling Studies of N Carbamoyl 2 Hydroxypropanamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of N-carbamoyl-2-hydroxypropanamide. These calculations provide a detailed picture of the molecule's electronic landscape and its inherent reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational tool for determining the most stable three-dimensional arrangement of atoms in a molecule, its geometry, and the associated energy. By applying DFT methods, researchers can predict bond lengths, bond angles, and dihedral angles of this compound with high accuracy. These calculations are fundamental for understanding the molecule's shape and stability. For instance, DFT at the B3LYP/6-31G(d,p) level of theory is commonly used for geometry optimization and the computation of electronic properties. chemrxiv.org

The energetics of different conformations can also be calculated, revealing the relative stabilities of various spatial arrangements of the molecule. This information is critical for understanding how the molecule might behave in different environments.

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying the electronic properties of this compound. nih.gov Methods like Møller-Plesset perturbation theory (MP2) combined with basis sets such as 6-31+G** can be used to locate stationary points on the potential energy surface, including local minima (stable structures) and saddle points (transition states). nih.gov

These calculations can predict various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is vital for predicting how the molecule will interact with other molecules and for interpreting spectroscopic data, such as infrared and Raman spectra.

Potential Energy Surface Scans for Conformational Analysis

Potential energy surface (PES) scans are a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.deq-chem.comq-chem.com By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecule's geometry at each step, a PES scan can map out the energy changes associated with different conformations. uni-muenchen.deq-chem.com This "relaxed" scan can help identify the most stable conformers and the energy barriers between them. uni-muenchen.deq-chem.com For this compound, scanning the dihedral angles of the rotatable bonds would reveal the molecule's flexibility and preferred shapes. One- and two-dimensional PES scans are supported by various quantum chemistry software packages. q-chem.com

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound behaves over time, particularly in solution. nih.govnih.gov These simulations model the movements of the molecule and surrounding solvent molecules, offering insights into solvation and intermolecular interactions.

By placing the molecule in a simulated box of water molecules and applying a force field like AMBER, researchers can observe how hydrogen bonds and other non-covalent interactions form and break between the solute and solvent. nih.govnih.gov MD simulations can reveal the structure of the solvation shell around this compound and provide information about the stability of these interactions over nanoseconds. nih.gov

Molecular Docking and Theoretical Enzyme Interaction Studies

Understanding how this compound and similar molecules interact with enzymes is crucial, especially in the context of drug design and biocatalysis. Molecular docking and other theoretical methods are employed to predict these interactions.

Theoretical Prediction of Enzyme Binding Modes for Carbamoyl-Containing Substrates

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein, such as an enzyme. nih.gov For carbamoyl-containing substrates like N-carbamoyl-D-amino acids, docking studies can identify the binding pocket within the enzyme and predict the key amino acid residues involved in the interaction. nih.govresearchgate.net These studies often reveal the formation of hydrogen bonds and other interactions that stabilize the enzyme-substrate complex. nih.gov For example, molecular docking has been used to study the interaction of N-carbamoyl-D-tryptophan with D-carbamoylase, providing insights into the substrate specificity of the enzyme. nih.gov

Computational Design of Modulators Based on N-carbamoyl Architectures

The computational design of modulators incorporating the N-carbamoyl scaffold is a key strategy in modern drug discovery. dokumen.pub This approach leverages the three-dimensional structures of biological targets, obtained through techniques like X-ray crystallography or NMR spectroscopy, to design molecules that are predicted to bind with high affinity and selectivity. dokumen.pub Various computational methods, including virtual screening and de novo design, are employed to identify and optimize lead compounds. dokumen.pubresearchgate.net

A notable example of this approach is the design of inhibitors for fibroblast growth factor receptor 1 (FGFR1), a crucial target in cancer therapy due to its role in tumor cell proliferation, angiogenesis, and survival. researchgate.net Researchers have synthesized and computationally evaluated a series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives. researchgate.net Molecular docking studies were instrumental in predicting the binding interactions of these compounds within the active site of FGFR1. researchgate.net

The results of these in silico studies, which are often presented in data tables summarizing binding energies and interactions, guide the selection of candidates for synthesis and further biological testing. researchgate.net For instance, compounds with lower binding energies in docking simulations are predicted to have higher affinity for the target. researchgate.net

Another area where computational design of N-carbamoyl-containing molecules has been pivotal is in the development of inhibitors for glutamate (B1630785) carboxypeptidase II (GCPII). nih.gov Structure-based drug design has been essential in guiding the development of potent GCPII inhibitors. nih.gov Computational studies, in conjunction with crystallographic analysis, have provided deep insights into the factors governing binding affinity. nih.gov These studies have revealed that factors beyond simple ligand-protein interactions, such as the strain energy of the ligand upon binding, can significantly impact inhibitory potency. nih.gov

For example, comparative computational analysis of urea- and carbamate-based inhibitors highlighted that the orientation of the carbamate (B1207046) moiety and the resulting strain energy of the molecule in its bound conformation are critical determinants of activity. nih.gov This level of detailed energetic analysis, made possible by computational methods, is invaluable for the rational design of more effective inhibitors. nih.gov

Furthermore, computational approaches are employed to understand and engineer enzymes that act on N-carbamoyl-containing substrates. For instance, molecular modeling, docking, and molecular dynamics simulations have been used to investigate the structural and functional aspects of N-carbamoyl-D-amino acid amidohydrolase, an enzyme with industrial applications in the production of D-amino acids. researchgate.net These computational studies help in elucidating the catalytic mechanism and can guide protein engineering efforts to improve enzyme properties like thermostability. researchgate.netjiangnan.edu.cn

The following table provides an example of how data from computational studies on N-carbamoyl architectures is typically presented:

Compound IDTargetComputational MethodKey FindingReference
A1-A6 DerivativesFGFR1Molecular DockingAll synthesized derivatives showed low binding energy, suggesting good affinity for the active site. researchgate.net
Carbamate-based InhibitorsGCPIICrystallography and Computational EnergeticsInhibitory potency is influenced by the orientation of the carbamate moiety and the ligand's strain energy upon binding. nih.gov
N-carbamoyl-D-amino acid amidohydrolase MutantsN/AMolecular Modeling, Docking, Molecular DynamicsProvided insights into the roles of specific amino acid residues in catalysis. researchgate.net

Biochemical Pathways and Enzymatic Transformations Involving N Carbamoyl 2 Hydroxypropanamide

Identification and Putative Origin in Biological Systems

Natural Occurrence and Biosynthetic Hypotheses

N-carbamoyl-2-hydroxypropanamide, a derivative of lactamide (B1674226), is not widely documented as a naturally occurring compound in major metabolic pathways. Its presence in biological systems is likely transient or the result of specific, less-common enzymatic or chemical reactions. The biosynthesis is hypothesized to occur through the carbamoylation of 2-hydroxypropanamide (lactamide). This reaction could theoretically be catalyzed by an N-carbamoyltransferase, utilizing a carbamoyl (B1232498) donor such as carbamoyl phosphate (B84403). However, specific enzymes dedicated to this synthesis have not been characterized.

Potential Formation as a Metabolite or Adduct in Analogy to Related Carbamoyl Compounds

The formation of this compound can be conceptualized through pathways analogous to the formation of other N-carbamoyl compounds. In biological systems, N-carbamoyl-D-amino acids are known intermediates in the "hydantoinase process," a biocatalytic method for producing optically pure D-amino acids. mdpi.comnih.gov This process involves the hydrolysis of 5'-substituted hydantoins to N-carbamoyl-D-amino acids, which are then hydrolyzed to D-amino acids, ammonia (B1221849), and carbon dioxide. mdpi.comwikipedia.org While this compound is not a direct intermediate in this well-established pathway, its structure suggests a potential formation through a similar carbamoylation reaction.

Carbamoylation is a known post-translational modification of proteins and can also occur with other small molecules, particularly in conditions of elevated urea (B33335) and its breakdown product, cyanate. This process can lead to the formation of various carbamoyl adducts. Therefore, it is plausible that this compound could form as a metabolic adduct under specific physiological or pathological conditions where concentrations of carbamoylating agents are elevated.

Enzymology of Carbamoyl Compound Metabolism

N-carbamoyl-D-amino Acid Hydrolases and Related Amidohydrolases

The primary enzymes involved in the metabolism of related carbamoyl compounds are N-carbamoyl-D-amino acid hydrolases (also known as D-carbamoylases) and N-carbamoyl-L-amino acid hydrolases. chemwhat.comnih.gov These enzymes belong to the amidohydrolase superfamily and catalyze the hydrolysis of N-carbamoyl-amino acids to their corresponding amino acids, ammonia, and CO2. wikipedia.orgontosight.ai

N-carbamoyl-D-amino acid hydrolase (EC 3.5.1.77) is particularly relevant due to its role in the degradation of N-carbamoyl-D-amino acids. chemwhat.comontosight.ai These enzymes are found in various microorganisms, such as Comamonas sp. E222c and Agrobacterium radiobacter, and are utilized in industrial processes for the production of valuable D-amino acids. nih.govnih.gov While their primary substrates are N-carbamoyl-D-amino acids, the substrate specificity can be broad, and they may act on other N-carbamoyl compounds. An enzyme from Comamonas sp. E222c was noted to not hydrolyze N-carbamoyl-β-alanine or N-carbamoyl-DL-aspartate, indicating a degree of specificity. nih.gov

Enzyme Substrate Specificity and Catalytic Mechanisms

The substrate specificity of N-carbamoyl-D-amino acid hydrolases is a key determinant of their biological and industrial utility. These enzymes exhibit strict stereospecificity, acting exclusively on the D-enantiomers of N-carbamoyl amino acids. mdpi.comnih.gov The substrate range often includes various aliphatic and aromatic N-carbamoyl-D-amino acids. For instance, purified D-carbamoylase from one study showed high activity towards N-carbamoyl-D-alanine and N-carbamoyl-D-tryptophan. mdpi.com Another study on the enzyme from Comamonas sp. E222c found that N-carbamoyl-D-amino acids with hydrophobic side groups were good substrates. nih.gov

The catalytic mechanism of N-carbamoyl-D-amino acid hydrolase has been elucidated through structural and mutagenesis studies. nih.govebi.ac.uk It is proposed to involve a catalytic triad (B1167595) of Cys-Glu-Lys. nih.gov The reaction proceeds via a nucleophilic attack by the thiol group of a cysteine residue on the carbonyl carbon of the substrate's carbamoyl group. ebi.ac.uk A nearby glutamate (B1630785) residue acts as a general base, activating the cysteine. ebi.ac.uk Key arginine residues in the active site are crucial for binding the carboxyl group of the substrate, thereby ensuring substrate specificity. nih.gov

Table 1: Substrate Specificity of D-Carbamoylase This interactive table provides data on the relative activity of D-carbamoylase towards various N-carbamoyl-D-amino acids.

Substrate Relative Activity (%)
N-carbamoyl-D-alanine 100
N-carbamoyl-D-tryptophan 85
N-carbamoyl-D-phenylalanine 70
N-carbamoyl-D-valine 65
N-carbamoyl-D-leucine 60
N-carbamoyl-D-p-hydroxyphenylglycine 5

Note: Data is compiled for illustrative purposes based on findings that show higher activity against certain aliphatic and aromatic substrates. mdpi.comnih.gov

Characterization of Enzyme Kinetics and Reaction Thermodynamics

The study of enzyme kinetics provides quantitative insights into the efficiency and behavior of enzymes like N-carbamoyl-D-amino acid hydrolase. wikipedia.org Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or catalytic rate (kcat) are determined to characterize the enzyme's affinity for its substrate and its catalytic efficiency.

For the N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c, the Km and Vmax values for N-carbamoyl-D-phenylalanine were reported to be 19.7 mM and 13.1 units/mg, respectively. nih.gov For N-carbamoyl-D-p-hydroxyphenylglycine, the values were 13.1 mM and 0.56 units/mg, respectively. nih.gov Structure-guided engineering of a D-carbamoylase from Nitratireductor indicus resulted in a mutant with a 43-fold increase in catalytic efficiency (kcat/Km) for N-carbamoyl-D-tryptophan, primarily due to a significant reduction in the Km value. acs.org

Table 2: Kinetic Parameters of N-carbamoyl-D-amino Acid Hydrolases This interactive table summarizes key kinetic data for different enzymes and substrates.

Enzyme Source Substrate Km (mM) Vmax (units/mg) kcat/Km (min⁻¹mM⁻¹)
Comamonas sp. E222c N-carbamoyl-D-phenylalanine 19.7 13.1 N/A
Comamonas sp. E222c N-carbamoyl-D-p-hydroxyphenylglycine 13.1 0.56 N/A
Nitratireductor indicus (Wild-Type) N-carbamoyl-D-tryptophan 8.4 N/A 26.4
Nitratireductor indicus (M4 Mutant) N-carbamoyl-D-tryptophan 0.4 N/A 1135.0

N/A: Not Available in the cited sources. nih.govacs.org

Regulation of Associated Metabolic Genes and Enzyme Expression

There is no available research that specifically identifies or characterizes the regulation of metabolic genes and the expression of enzymes involved in the biochemical pathways of this compound. The following sections discuss regulatory mechanisms for related compounds and enzymes, which may provide a hypothetical framework.

Regulation by Substrate and Product Concentration

In pathways involving similar carbamoyl compounds, the concentration of the substrate and the end-product often plays a crucial role in regulating enzyme activity. For instance, the enzyme N-carbamoyl-beta-alanine amidohydrolase, which acts on N-carbamoyl-beta-alanine, is regulated by its substrate and product. The substrate, N-carbamoyl-beta-alanine, and its analogs lead to the association and activation of the enzyme, while the product, beta-alanine, causes dissociation and inhibition. dnalabs.ca This type of allosteric regulation allows the cell to modulate the metabolic flux in response to the availability of the substrate and the accumulation of the product.

Transcriptional Regulation of Amidohydrolase Enzymes

The expression of genes encoding amidohydrolases, the class of enzymes expected to act on this compound, is often under tight transcriptional control. A well-studied example is the regulation of β-lactamase expression in Gram-negative bacteria. The expression of the ampC β-lactamase gene is controlled by the transcriptional regulator AmpR. nih.govresearchgate.net In the absence of an inducing molecule (fragments of peptidoglycan), AmpR represses the transcription of ampC. When inducers are present, they bind to AmpR, causing a conformational change that converts AmpR into a transcriptional activator, leading to the increased expression of β-lactamase. researchgate.net This system allows bacteria to produce the enzyme only when it is needed to resist β-lactam antibiotics.

Influence of Related Carbamoyl Compounds on Gene Expression

Studies on other carbamoyl compounds, such as N-carbamoylglutamate (NCG), have demonstrated broader effects on gene expression and metabolism. In yaks, dietary supplementation with NCG was found to alter the expression of numerous genes involved in energy metabolism, amino acid metabolism, and steroid hormone biosynthesis. nih.gov Specifically, NCG supplementation led to significant changes in the transcript levels of genes in the pentose (B10789219) phosphate pathway and the TCA cycle. nih.gov This indicates that carbamoyl-containing molecules can act as signaling molecules that influence the expression of a wide range of metabolic genes.

Analytical Methodologies for Detection and Quantification of N Carbamoyl 2 Hydroxypropanamide

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing N-carbamoyl-2-hydroxypropanamide, enabling its separation from complex matrices. The choice of chromatographic technique depends on the specific analytical goals, such as the required resolution, speed, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous component (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with varying polarities. frontiersin.org For instance, a sensitive and simple HPLC method was developed for a novel compound, utilizing a C18 column with an isocratic elution of acetonitrile and water containing 0.1% formic acid. researchgate.net Detection is typically achieved using a UV detector at a specific wavelength or, for higher sensitivity and specificity, a mass spectrometer. researchgate.net

The following table summarizes typical parameters for HPLC method development for compounds structurally related to this compound:

ParameterTypical Conditions
Stationary Phase Reversed-phase C18, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 0.3 - 1.0 mL/min
Column Temperature 20 - 30 °C
Injection Volume 2 - 10 µL
Detection UV or Mass Spectrometry

This table presents a generalized set of HPLC parameters. Actual conditions may vary depending on the specific analyte and matrix.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound is not inherently volatile, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. This process typically involves reacting the analyte with a derivatizing agent to replace active hydrogens with less polar, more volatile groups.

Trimethylsilylation is a common derivatization technique used in GC-based metabolomics. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert polar functional groups, such as hydroxyl and amide groups in this compound, into their trimethylsilyl (B98337) (TMS) ethers and amides. These derivatives are more volatile and exhibit better chromatographic behavior. The analysis is then performed on a GC system equipped with a capillary column, often with a non-polar or medium-polarity stationary phase, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for chiral separations, offering advantages over traditional normal-phase and reversed-phase liquid chromatography. chromatographyonline.comselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.comselvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.comnih.gov

For the chiral separation of compounds like this compound, which possesses a chiral center, SFC is particularly advantageous. The technique often employs chiral stationary phases (CSPs) to resolve enantiomers. The use of co-solvents such as methanol or acetonitrile with the supercritical CO2 mobile phase can be adjusted to optimize selectivity and resolution. nih.gov The ability of SFC to provide rapid and efficient enantioselective separations makes it a powerful tool in pharmaceutical analysis and other fields where stereoisomerism is critical. chromatographyonline.comchromatographyonline.com

Coupling Chromatography with Mass Spectrometry

The coupling of chromatographic separation techniques with mass spectrometry (MS) provides a powerful analytical platform, combining the high-resolution separation capabilities of chromatography with the high sensitivity and specificity of mass detection.

LC-MS/MS and UHPLC-MS/MS for Sensitive Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-pressure counterpart, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are the gold standards for the sensitive and selective quantification of a wide range of compounds, including this compound, in complex matrices. nih.govnih.gov

In these techniques, the eluent from the LC or UHPLC column is introduced into the ion source of a mass spectrometer, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. frontiersin.org The tandem mass spectrometer then allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, enabling the detection and quantification of analytes at very low concentrations. nih.gov For instance, a UHPLC-MS/MS method was successfully used to analyze N7-(2-carbamoyl-2-hydroxyethyl)guanine, a DNA adduct of a related compound, in dried blood spots. nih.gov

The following table outlines typical parameters for an LC-MS/MS analysis:

ParameterTypical Conditions
Chromatography UHPLC with a C18 column
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ or [M-H]⁻ of this compound
Product Ions Specific fragments of the precursor ion

This table provides a general overview of LC-MS/MS parameters. Specific ion transitions and voltages would need to be optimized for this compound.

GC-MS for Metabolite Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of metabolomics, allowing for the comprehensive analysis of a wide range of small molecules in biological samples. nih.govgcms.cz For the analysis of this compound as part of a larger metabolite profile, samples are first subjected to an extraction procedure, followed by derivatization to increase the volatility of the metabolites. nih.govsci-hub.se

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, which can be compared to spectral libraries for identification. researchgate.net Full-scan GC-MS analysis provides an unbiased view of all detectable metabolites, while targeted approaches can be used for the accurate quantification of specific compounds. gcms.cz The integration of GC-MS with other analytical platforms like LC-MS can provide a more comprehensive coverage of the metabolome. sci-hub.se

Development and Validation of Analytical Procedures in Research Contexts

The accurate detection and quantification of this compound in various research settings are contingent upon the development and validation of robust analytical procedures. While specific, published methods exclusively for this compound are not extensively documented in publicly available literature, established analytical strategies for structurally related compounds, such as N-carbamoyl amino acids and other small, polar amides, provide a strong foundation for creating and validating suitable methodologies. nih.govresearchgate.netgavinpublishers.com The validation of these methods is crucial to ensure that the data generated are reliable, reproducible, and fit for the intended research purpose. researchgate.neteuropa.eu

The development of an analytical method for this compound would likely center around high-performance liquid chromatography (HPLC) due to its versatility and wide application for similar analytes. nih.gov Given the compound's polar nature and lack of a strong chromophore, derivatization is a common strategy to enhance its chromatographic retention and detection sensitivity. researchgate.net A potential derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with amino and other functional groups to yield a fluorescent derivative, allowing for highly sensitive detection. researchgate.net

The validation of such a newly developed method would need to adhere to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability. europa.eu Key validation parameters that must be assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This would be demonstrated by showing that there is no interference from these other components at the retention time of this compound.

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. A linear relationship is typically desired for ease of quantification. The linearity of the method would be determined by analyzing a series of standards of known concentrations and plotting the response against the concentration. The correlation coefficient (r²) is a key indicator of linearity.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables present hypothetical yet representative data for a validated HPLC method for this compound, based on typical performance characteristics of similar analytical assays reported in the scientific literature.

Table 1: Linearity and Range Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.512,543
1.025,102
5.0124,987
10.0250,564
25.0624,891
50.01,251,345
Correlation Coefficient (r²) 0.9998
Linear Range 0.5 - 50.0 µg/mL

Table 2: Accuracy (Spike-Recovery) Data

Sample MatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Blank Medium1.00.9898.0
Blank Medium10.010.12101.2
Blank Medium40.039.6799.2
Average Recovery 99.5

Table 3: Precision Data

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
1.02.13.5
10.01.52.8
40.01.22.3

Table 4: Detection and Quantification Limits

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

Advanced Research Applications and Future Directions for N Carbamoyl 2 Hydroxypropanamide Studies

Investigation of N-carbamoyl-2-hydroxypropanamide as a Chemical Intermediate in Complex Syntheses

The molecular architecture of this compound makes it a promising candidate as a chemical intermediate in the assembly of more complex molecules. The presence of multiple reactive sites—the hydroxyl group, the amide, and the carbamoyl (B1232498) moiety—offers several handles for synthetic transformations.

In complex synthesis, the goal is often to construct intricate molecular frameworks in an efficient and controlled manner. Intermediates possessing multiple functional groups are highly valuable as they can serve as platforms for divergent synthesis, where a single starting material is converted into a library of structurally distinct compounds.

The N-carbamoyl group, in particular, is a structural motif found in numerous biologically active compounds and approved drugs. nih.gov Its incorporation can be a key step in the synthesis of novel therapeutic agents. For instance, carbamate (B1207046) groups are used as peptidomimetics to enhance drug potency and stability. nih.gov The hydroxyl group on the second carbon of the propanamide backbone provides a site for stereospecific reactions, allowing for the introduction of chirality, a critical feature in many pharmaceuticals. The development of synthetic strategies that leverage this compound could expedite the creation of complex natural products or novel drug candidates. northwestern.edu

Exploration of Potential Biological Roles and Molecular Mechanisms

While direct biological studies on this compound are limited, research on its structural analogs provides a foundation for exploring its potential biological significance.

The carbamate functional group is a well-established pharmacophore known to interact with various biomolecules, particularly enzymes. Carbamates can act as inhibitors of serine hydrolases, such as acetylcholinesterase, by forming a transient covalent bond with the active site serine residue, effectively mimicking the transition state of substrate hydrolysis. nih.gov This mechanism is central to the action of several drugs used in the treatment of neurodegenerative disorders. nih.gov

Given this precedent, in vitro studies could be designed to investigate whether this compound or its derivatives can interact with and potentially inhibit specific enzymes. Such studies would involve incubating the compound with a purified enzyme and measuring any changes in enzymatic activity. Techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could further quantify the binding affinity and kinetics of these interactions, providing detailed insights into the molecular recognition events.

Structural analogs of this compound, particularly compounds containing similar functional motifs, have been shown to modulate key cellular signaling pathways. Many natural and synthetic compounds with hydroxyl and amide or carbamate functionalities exhibit bioactivity by influencing pathways critical for cell survival, proliferation, and inflammation.

For example, various flavonoids, which often contain multiple hydroxyl groups, have been demonstrated to modulate pathways such as the ERK1/2 and JNK signaling cascades. nih.gov Luteolin can activate the ERK signaling pathway, which is involved in neurite outgrowth and antioxidant defense. nih.gov Similarly, pinocembrin (B1678385) has been found to suppress the JNK and p38 MAPK pathways, which are implicated in neuroinflammation. nih.gov These interactions suggest that compounds with structures analogous to this compound could potentially influence these or related cellular processes. Future research could involve screening a library of this compound analogs for their effects on various cell lines and signaling pathways to uncover potential therapeutic applications.

Table 1: Examples of Cellular Pathway Modulation by Structural Analogs

Analog Type/Compound Target Pathway Observed Effect Potential Implication
Flavonoids (e.g., Luteolin) ERK1/2 Signaling Activation Neuroprotection, Antioxidant Defense
Flavonoids (e.g., Pinocembrin) JNK, p38 MAPK Inhibition Anti-inflammatory, Neuroprotection
Carbamate-based drugs Cholinesterases Inhibition Neuromodulation

Environmental and Astrochemistry Perspectives on Related 2-hydroxypropanamide Compounds

The study of simple organic molecules containing nitrogen and oxygen, such as amides, is of great interest in both environmental science and astrochemistry. The simpler structural relative of the title compound, 2-hydroxypropanamide (also known as lactamide), is a molecule of significant interest. nist.govchemspider.com

In astrochemistry, the search for prebiotic molecules on meteorites and in interstellar space is a major focus. The detection of amino acids, sugars, and other life-building blocks in extraterrestrial samples suggests that the chemical origins of life may not be unique to Earth. Simple amides like lactamide (B1674226) are considered plausible prebiotic molecules, potentially formed through reactions involving ammonia (B1221849), water, and simple aldehydes or ketones in interstellar ice mantles or aqueous environments on early planetary bodies. The identification of lactamide or related compounds in meteorites would provide strong evidence for the extraterrestrial synthesis of molecules relevant to biology.

Environmentally, the fate and transformation of small, water-soluble organic compounds are important for understanding biogeochemical cycles. Amides can be produced and consumed by microorganisms, playing a role in nitrogen and carbon cycling. Studying the environmental degradation pathways of compounds like 2-hydroxypropanamide can provide insights into these broader ecological processes.

Development of Novel Research Tools and Probes Incorporating the this compound Moiety

The structural features of this compound make it an attractive scaffold for the development of chemical probes and research tools. By attaching a reporter group—such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker—to the molecule's core structure, researchers can create tools to investigate biological systems.

For example, a fluorescently labeled derivative of this compound could be used to visualize its uptake and subcellular localization within living cells using fluorescence microscopy. If the compound is found to bind to a specific protein, a version with a photo-activatable cross-linking group could be synthesized. Upon irradiation with light, this probe would form a covalent bond with its binding partner, allowing for the identification and subsequent characterization of the target protein. Such strategies have been used to develop probes for sensing membrane organization and identifying the targets of bioactive small molecules. nih.gov

Unexplored Research Avenues and Methodological Challenges in this compound Research

The field of this compound research is nascent, leaving numerous avenues open for exploration. A primary challenge is the limited availability of dedicated studies on the compound itself, requiring researchers to draw inferences from related structures.

Unexplored Research Avenues:

Systematic Biological Screening: A comprehensive screening of this compound and a library of its derivatives against a wide range of biological targets (e.g., enzyme panels, receptor panels) is a logical first step to identify potential bioactivities.

Material Science Applications: The ability of the molecule to form multiple hydrogen bonds suggests it could be explored as a building block for supramolecular assemblies, hydrogels, or novel polymers.

Computational Modeling: In the absence of extensive experimental data, computational studies could predict the compound's binding modes with various protein targets, guiding future experimental work.

Methodological Challenges:

Stereoselective Synthesis: Developing efficient and scalable methods for the stereoselective synthesis of both enantiomers of this compound is crucial for investigating stereospecific biological effects.

Analytical Method Development: Robust and sensitive analytical methods for detecting and quantifying the compound in complex biological or environmental matrices need to be established.

Target Deconvolution: Should the compound show a specific biological effect in a cell-based assay, identifying its direct molecular target(s) will be a significant but essential challenge, likely requiring a combination of chemical proteomics and genetic approaches.

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C4H8N2O3
2-hydroxy-2-methylpropanamide C4H9NO2
2-hydroxypropanamide (Lactamide) C3H7NO2
Luteolin C15H10O6
Pinocembrin C15H12O4
Mitomycin C C15H18N4O5
Docetaxel C43H53NO14
Rivastigmine C14H22N2O2

Q & A

Advanced Research Question

  • Hydrolysis Studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products.

Advanced Research Question

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts .
  • Green Chemistry : Replace carbamoyl chlorides with urea in ionic liquids to enhance atom economy .

Case Study : A 1988 protocol achieved 80% yield at 100g scale using recrystallization (ethanol/water) .

How can researchers validate analytical methods for quantifying trace impurities?

Advanced Research Question

  • Forced Degradation : Stress samples with heat, light, and oxidants (H₂O₂).
  • Validation Parameters :
    • Linearity : R² ≥ 0.995 over 0.1–100 µg/mL.
    • LOQ : ≤0.05% w/w via HPLC-UV .

Reference : ICH Q2(R1) guidelines for method validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.